molecular formula C20H30BNO3 B14915322 N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclohexanecarboxamide

N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclohexanecarboxamide

Cat. No.: B14915322
M. Wt: 343.3 g/mol
InChI Key: KXJNIFBAHOPTKH-UHFFFAOYSA-N
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Description

N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclohexanecarboxamide is an organic compound that features a boronic ester group and a cyclohexanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclohexanecarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale borylation and amidation reactions, utilizing continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclohexanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a suitable catalyst (e.g., palladium on carbon).

    Substitution: Halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclohexanecarboxamide involves its interaction with molecular targets through its boronic ester and amide groups. These interactions can modulate enzyme activity or binding to specific receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclohexanecarboxamide is unique due to its specific combination of a boronic ester and a cyclohexanecarboxamide moiety.

Properties

Molecular Formula

C20H30BNO3

Molecular Weight

343.3 g/mol

IUPAC Name

N-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclohexanecarboxamide

InChI

InChI=1S/C20H30BNO3/c1-14-16(21-24-19(2,3)20(4,5)25-21)12-9-13-17(14)22-18(23)15-10-7-6-8-11-15/h9,12-13,15H,6-8,10-11H2,1-5H3,(H,22,23)

InChI Key

KXJNIFBAHOPTKH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)NC(=O)C3CCCCC3)C

Origin of Product

United States

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